molecular formula C17H17N3O5 B3867299 N'-(4-ethoxy-3-methoxybenzylidene)-3-nitrobenzohydrazide

N'-(4-ethoxy-3-methoxybenzylidene)-3-nitrobenzohydrazide

Cat. No. B3867299
M. Wt: 343.33 g/mol
InChI Key: WNNCSADSZDIDGL-WOJGMQOQSA-N
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Description

“N’-(4-ethoxy-3-methoxybenzylidene)-3-nitrobenzohydrazide” is likely an organic compound. It seems to contain functional groups such as an ethoxy group, a methoxy group, a benzylidene group, a nitro group, and a hydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex structure due to the presence of several different functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it were a drug candidate, future research might involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-3-25-15-8-7-12(9-16(15)24-2)11-18-19-17(21)13-5-4-6-14(10-13)20(22)23/h4-11H,3H2,1-2H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNCSADSZDIDGL-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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